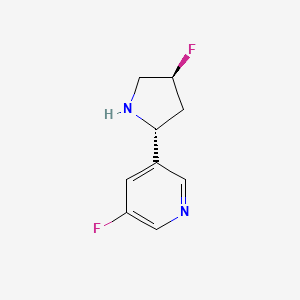
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 3-fluoropyridine and (2R,4S)-4-fluoropyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically oxidized derivatives of the pyridine ring.
Reduction: The major products are reduced derivatives, such as the corresponding amines.
Substitution: The major products are substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Fluoropyrrolidine: A fluorinated pyrrolidine derivative.
Uniqueness
3-Fluoro-5-((2R,4S)-4-fluoropyrrolidin-2-yl)pyridine is unique due to the presence of both fluorinated pyridine and pyrrolidine moieties. This dual fluorination enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H10F2N2 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3-fluoro-5-[(2R,4S)-4-fluoropyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-7-1-6(3-12-4-7)9-2-8(11)5-13-9/h1,3-4,8-9,13H,2,5H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
KCKAIFFKJSPMKW-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1C2=CC(=CN=C2)F)F |
Kanonische SMILES |
C1C(CNC1C2=CC(=CN=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
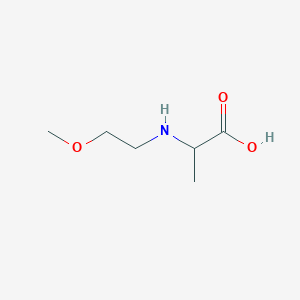
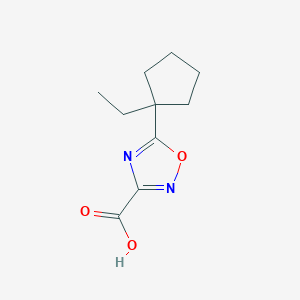

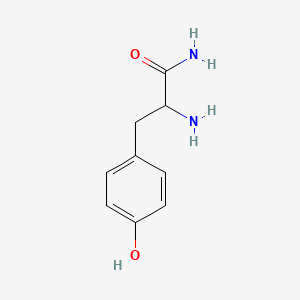

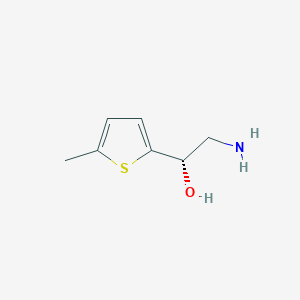
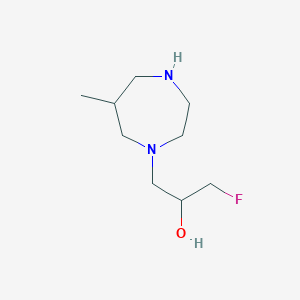

![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
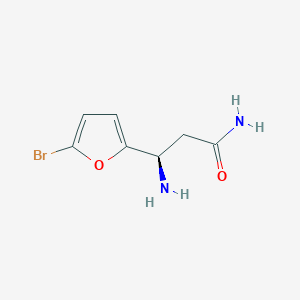


![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
